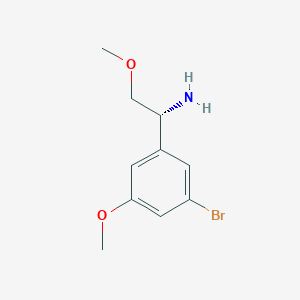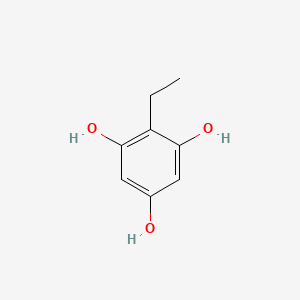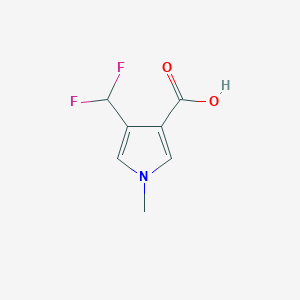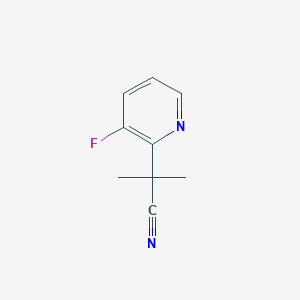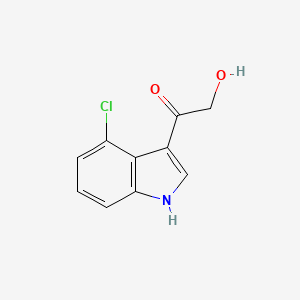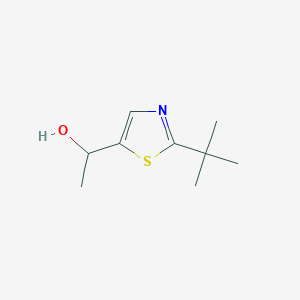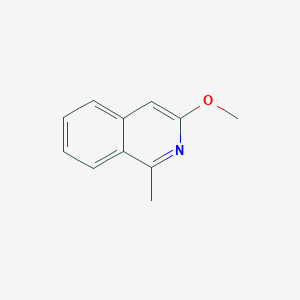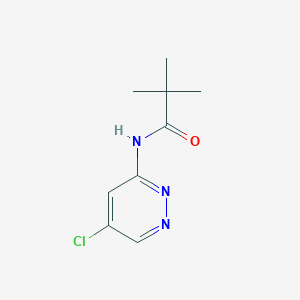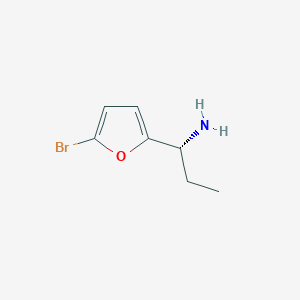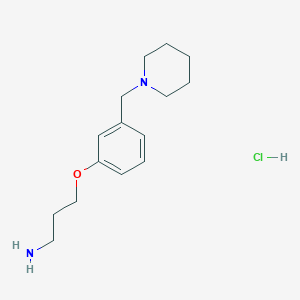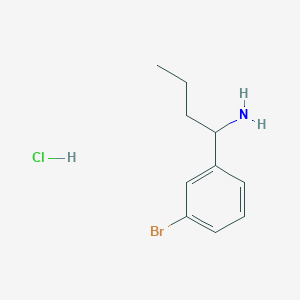
1-(3-Bromophenyl)butan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)butan-1-amine hydrochloride is an organic compound with the molecular formula C10H14BrN·HCl. It is a derivative of butan-1-amine, where a bromine atom is substituted at the third position of the phenyl ring. This compound is often used in organic synthesis and research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Bromophenyl)butan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzyl chloride with butan-1-amine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to control temperature and pressure, ensuring consistent product quality. The final product is purified through recrystallization or other suitable methods to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromophenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenylbutan-1-amines.
Oxidation Reactions: Products include imines, nitriles, and other oxidized derivatives.
Reduction Reactions: Products include reduced amine derivatives.
Aplicaciones Científicas De Investigación
1-(3-Bromophenyl)butan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Bromophenyl)butan-1-amine hydrochloride
- 1-(2-Bromophenyl)butan-1-amine hydrochloride
- 1-(3-Chlorophenyl)butan-1-amine hydrochloride
Uniqueness
1-(3-Bromophenyl)butan-1-amine hydrochloride is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H15BrClN |
|---|---|
Peso molecular |
264.59 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14BrN.ClH/c1-2-4-10(12)8-5-3-6-9(11)7-8;/h3,5-7,10H,2,4,12H2,1H3;1H |
Clave InChI |
RCQYWHKHAXUSEL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC(=CC=C1)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15224374.png)

